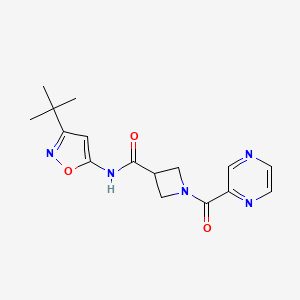

N-(3-TERT-BUTYL-1,2-OXAZOL-5-YL)-1-(PYRAZINE-2-CARBONYL)AZETIDINE-3-CARBOXAMIDE

Description

N-(3-TERT-BUTYL-1,2-OXAZOL-5-YL)-1-(PYRAZINE-2-CARBONYL)AZETIDINE-3-CARBOXAMIDE (hereafter referred to as Compound A) is a heterocyclic small molecule featuring a pyrazine-carbonyl group linked to an azetidine ring and a tert-butyl-substituted oxazole moiety. The azetidine ring confers conformational rigidity, while the pyrazine moiety may facilitate π-π interactions in biological systems.

Properties

IUPAC Name |

N-(3-tert-butyl-1,2-oxazol-5-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O3/c1-16(2,3)12-6-13(24-20-12)19-14(22)10-8-21(9-10)15(23)11-7-17-4-5-18-11/h4-7,10H,8-9H2,1-3H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHBHHEJPTGMRKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NOC(=C1)NC(=O)C2CN(C2)C(=O)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-tert-butyl-1,2-oxazol-5-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide is a novel compound that belongs to the family of oxazole and pyrazine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

| Property | Value |

|---|---|

| CAS Number | Not available |

| Molecular Formula | C17H25N5O |

| Molecular Weight | 331.4 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CC(C)(C)C1=CC(=NO1)C(=O)N2C(=CC=N2)C(=O)N(C)C |

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The oxazole and pyrazine moieties in its structure contribute to its ability to modulate biological processes, potentially leading to therapeutic effects such as:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, reducing the progression of diseases such as cancer.

- Receptor Modulation: It may interact with specific receptors, altering signal transduction pathways that affect cellular responses.

Antimicrobial Activity

Research indicates that derivatives similar to this compound exhibit varying degrees of antimicrobial activity. For instance, studies on related oxazole derivatives have shown selective antibacterial properties against Gram-positive bacteria. The minimal inhibitory concentrations (MICs) for these compounds vary significantly based on structural modifications.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. Isoxazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. For example:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| A549 (Lung) | 20 |

| HepG2 (Liver) | 25 |

These findings indicate that the compound could be a candidate for further investigation in cancer therapy.

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory properties. Similar compounds have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models. This could position this compound as a therapeutic agent for inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

- Antibacterial Screening: A study screened various isoxazole derivatives against Staphylococcus aureus and Escherichia coli, revealing that compounds with electron-donating substituents exhibited enhanced activity (Kakkar et al., 2019).

- Anticancer Efficacy: Research by Zhang et al. (2020) demonstrated that certain isoxazole derivatives induced apoptosis in MCF-7 cells through mitochondrial pathways.

- Inflammation Models: In vivo studies showed that related compounds reduced paw edema in rat models, suggesting their potential use in treating inflammatory conditions (Sattar et al., 2020).

Scientific Research Applications

- Horner-Wadsworth–Emmons Reaction : This method involves the reaction of phosphonate esters with aldehydes or ketones to form alkenes, which can then undergo further transformations to yield the target compound.

- Aza-Michael Addition : This reaction allows for the introduction of nitrogen-containing groups into the azetidine framework, enhancing its biological properties.

- Cross-Coupling Reactions : Utilizing Suzuki–Miyaura cross-coupling techniques can facilitate the introduction of various substituents on the azetidine ring, allowing for the diversification of derivatives with potentially improved activities .

Biological Activities

- Anticancer Activity : Preliminary studies indicate that derivatives of azetidine compounds show promising anticancer properties by inhibiting specific pathways involved in tumor growth.

- Antimicrobial Properties : The structural components contribute to its effectiveness against various bacterial strains, making it a potential candidate for developing new antibiotics.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes that play crucial roles in metabolic pathways, which could be useful in treating metabolic disorders .

Research Applications

Medicinal Chemistry

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound A shares structural motifs with pyrazine-containing derivatives, such as 2-hydroxy-5-(1-(2-(pyrazine-2-carbonyl)hydrazono)hexyl) benzoic acid (Compound B), synthesized by coupling pyrazinamide with a salicylic acid derivative . Key differences include:

- Core Scaffold : Compound A uses an azetidine-carboxamide backbone, whereas Compound B employs a hydrazone-linked salicylic acid chain.

- Bioactive Moieties : The tert-butyl-oxazole group in Compound A may enhance lipophilicity and metabolic stability compared to the alkyl chain in Compound B.

Pharmacokinetic and Pharmacodynamic Properties

Mechanistic Insights

- Compound B combines pyrazinamide’s anti-tuberculosis activity with salicylic acid’s anti-inflammatory properties, suggesting dual functionality . In contrast, Compound A ’s azetidine-oxazole framework is more analogous to kinase inhibitors (e.g., mTOR or PI3K inhibitors), where rigid heterocycles stabilize target binding.

- The tert-butyl group in Compound A may reduce oxidative metabolism, extending half-life compared to alkyl chains in hydrazone-based derivatives like Compound B.

Research Findings and Limitations

- Compound B demonstrated efficacy against Mycobacterium tuberculosis in preliminary assays, leveraging pyrazinamide’s established role in TB therapy .

- The azetidine ring in Compound A is understudied in antimicrobial contexts but is prominent in cancer therapeutics (e.g., PARP inhibitors), suggesting divergent applications.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing N-(3-TERT-BUTYL-1,2-OXAZOL-5-YL)-1-(PYRAZINE-2-CARBONYL)AZETIDINE-3-CARBOXAMIDE?

- Methodology : The synthesis typically involves multi-step reactions, including cyclization and coupling strategies. For example:

- Step 1 : Formation of the oxazole ring via cyclocondensation of tert-butyl-substituted precursors under acidic conditions (e.g., using ammonium persulfate as a catalyst) .

- Step 2 : Functionalization of the azetidine ring via nucleophilic acyl substitution using pyrazine-2-carbonyl chloride.

- Step 3 : Final carboxamide formation through coupling reactions (e.g., EDC/HOBt-mediated amidation) .

- Validation : Intermediate purity is confirmed using TLC and HPLC, while final product characterization employs -/-NMR and high-resolution mass spectrometry (HRMS).

Q. How is the compound characterized to confirm structural integrity and purity?

- Analytical Techniques :

- Spectroscopy : -NMR (for tert-butyl group identification at δ ~1.3 ppm) and IR spectroscopy (amide C=O stretch at ~1650–1700 cm) .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%).

- Mass Spectrometry : HRMS for molecular ion verification (e.g., [M+H] with <2 ppm error).

Q. What in vitro models are used for preliminary biological activity screening?

- Approach :

- Enzyme Inhibition Assays : Test against kinases (e.g., GSK-3β) using fluorescence-based ADP-Glo™ assays .

- Cell Viability Assays : Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) via MTT or resazurin reduction assays .

Advanced Research Questions

Q. How can molecular docking studies predict the compound’s interaction with biological targets like GSK-3β?

- Methodology :

- Target Preparation : Retrieve GSK-3β crystal structure (PDB: 1I09) and prepare it in AutoDock Tools (removing water, adding polar hydrogens).

- Ligand Preparation : Optimize the compound’s 3D structure using Gaussian09 (DFT/B3LYP/6-31G*).

- Docking : Use AutoDock Vina with a grid box centered on the ATP-binding site. Analyze binding poses for hydrogen bonds with Lys85 or π-π stacking with Phe67 .

- Validation : Compare docking scores (ΔG) with known inhibitors (e.g., TDZD-8).

Q. How can contradictions in bioactivity data across studies be resolved?

- Case Example : Discrepancies in IC values for kinase inhibition may arise from assay conditions (e.g., ATP concentration variations).

- Resolution Strategies :

- Dose-Response Curves : Repeat assays under standardized ATP concentrations (e.g., 10 µM vs. 100 µM).

- Structural Analysis : Use X-ray crystallography or cryo-EM to verify binding modes .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify confounding variables .

Q. What experimental design strategies optimize reaction yields and selectivity?

- DOE Approaches :

- Factorial Design : Vary temperature (40–80°C), solvent (DMF vs. THF), and catalyst loading (5–20 mol%) to identify optimal conditions .

- Response Surface Methodology (RSM) : Model interactions between variables to maximize yield (e.g., 85% yield at 60°C in DMF with 15 mol% catalyst) .

Q. How do substituent modifications (e.g., tert-butyl vs. trifluoromethyl) impact SAR?

- Case Study :

- tert-Butyl Group : Enhances lipophilicity (logP ↑) and improves membrane permeability but may reduce solubility.

- Pyrazine Carbonyl : Facilitates hydrogen bonding with active-site residues (e.g., Asp200 in kinases).

- Validation : Synthesize analogs (e.g., replacing tert-butyl with CF) and compare IC values and pharmacokinetic profiles (e.g., Caco-2 permeability assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.